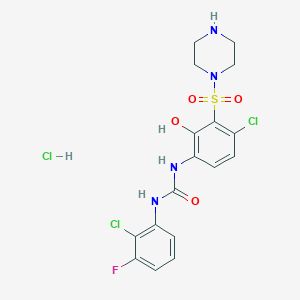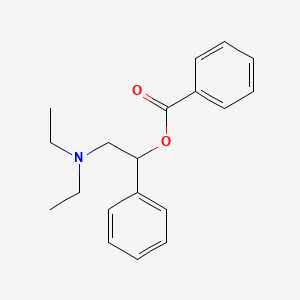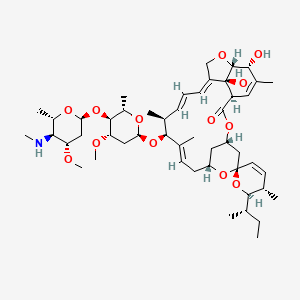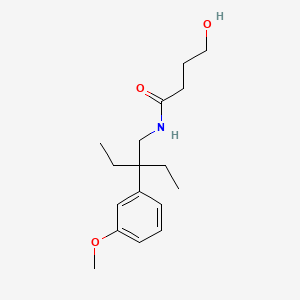
Encainidhydrochlorid
Übersicht
Beschreibung
Encainide hydrochloride is a class Ic antiarrhythmic agent primarily used for the management of irregular heartbeats, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation . It functions as a voltage-gated sodium channel blocker, which helps in stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . due to its proarrhythmic adverse effects, it is no longer widely used .
Wissenschaftliche Forschungsanwendungen
Encainide hydrochloride has been extensively studied for its antiarrhythmic properties. It is particularly effective in patients with excessive premature ventricular complexes and less so in those with sustained ventricular tachycardia . It has also been used in the treatment of supraventricular arrhythmias, including atrial fibrillation and ectopic atrial tachycardia . Additionally, its metabolites, ODE and MODE, have similar pharmacological properties and contribute to its overall efficacy .
Wirkmechanismus
Encainide hydrochloride exerts its effects by blocking sodium channels, thereby stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in decreased excitability, conduction velocity, and automaticity, leading to a slight but significant prolongation of refractory periods in the atrial, atrioventricular nodal, His-Purkinje, and intraventricular conduction systems . The greatest effect is observed on the His-Purkinje system .
Safety and Hazards
Encainide hydrochloride was associated with increased death rates in patients who had asymptomatic heart rhythm abnormalities after a recent heart attack . Due to these proarrhythmic adverse effects, the manufacturer of Enkaid capsules voluntarily withdrew the product from the US market on December 16, 1991 .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Encainide hydrochloride plays a crucial role in biochemical reactions by interacting with voltage-gated sodium channels. It binds to these channels and stabilizes the neuronal membrane, thereby inhibiting the ionic fluxes necessary for impulse initiation and conduction . This interaction decreases excitability, conduction velocity, and automaticity in cardiac tissues . The compound also causes a slight but significant prolongation of refractory periods in these tissues, with the greatest effect observed in the His-Purkinje system .
Cellular Effects
Encainide hydrochloride affects various types of cells and cellular processes, particularly in cardiac tissues. It influences cell function by decreasing excitability, conduction velocity, and automaticity . This results in a slowed atrial, atrioventricular nodal, His-Purkinje, and intraventricular conduction . Additionally, encainide hydrochloride stabilizes the neuronal membrane by inhibiting the ionic fluxes required for impulse initiation and conduction . This stabilization impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to decreased ventricular excitability and increased stimulation threshold during diastole .
Molecular Mechanism
The molecular mechanism of encainide hydrochloride involves its binding to voltage-gated sodium channels . By stabilizing the neuronal membrane, it inhibits the ionic fluxes necessary for impulse initiation and conduction . This results in decreased excitability, conduction velocity, and automaticity in cardiac tissues . Encainide hydrochloride also causes a slight but significant prolongation of refractory periods, particularly in the His-Purkinje system . The compound decreases the rate of rise of the action potential without markedly affecting its duration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of encainide hydrochloride change over time. The compound is rapidly absorbed and extensively metabolized by the liver . Its major metabolites, O-demethyl encainide and 3-methoxy-O-demethyl encainide, have quantitatively different but qualitatively similar pharmacodynamic profiles . Subacute and chronic administration of encainide hydrochloride at doses representing 11 times the effective oral human dose have produced no distinct or consistent toxicologic findings . Long-term administration has shown persistent antiarrhythmic actions .
Dosage Effects in Animal Models
In animal models, the effects of encainide hydrochloride vary with different dosages. Single intravenous doses of encainide hydrochloride have been shown to prolong His-Purkinje conduction time and intraventricular conduction time without affecting refractoriness . At doses and plasma concentrations exceeding therapeutic levels, encainide hydrochloride has no major negative inotropic effects . High doses can lead to toxic effects, including increased ventricular fibrillation threshold and suppression of atrial fibrillation .
Metabolic Pathways
Encainide hydrochloride is metabolized primarily in the liver, where it undergoes extensive metabolism to form two major active metabolites: O-demethyl encainide and 3-methoxy-O-demethyl encainide . These metabolites have longer half-lives and equal or greater potency than the parent compound . The metabolic pathways involve the interaction of encainide hydrochloride with various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation .
Transport and Distribution
Encainide hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed by all routes of administration and extensively metabolized by the liver . The compound is excreted in approximately equal amounts in the urine and feces . Encainide hydrochloride interacts with voltage-gated sodium channels, which play a crucial role in its transport and distribution within cardiac tissues .
Subcellular Localization
The subcellular localization of encainide hydrochloride is primarily within the neuronal membrane, where it binds to voltage-gated sodium channels . This localization is essential for its activity and function, as it stabilizes the membrane and inhibits ionic fluxes required for impulse initiation and conduction . Encainide hydrochloride does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .
Vorbereitungsmethoden
The synthesis of encainide hydrochloride involves several steps:
Acylation of Methyl Anthranilate: Methyl anthranilate is acylated with 4-anisoyl chloride in the presence of sodium hydroxide in methylene chloride to produce methyl N-(p-anisoyl)anthranilate.
Condensation with 2-Picoline: The resulting compound is then condensed with 2-picoline using n-butyllithium in tetrahydrofuran (THF) to yield 2-(2-pyridylacetyl)-p-anisanilide.
Analyse Chemischer Reaktionen
Encainide hydrochloride undergoes various chemical reactions:
Reduction: The synthesis process involves multiple reduction steps using hydrogen over Pt/C and Pd/C.
Substitution: The acylation and condensation steps in its synthesis involve substitution reactions.
Common reagents and conditions used in these reactions include sodium hydroxide, methylene chloride, n-butyllithium, THF, Pt/C, Pd/C, and formaldehyde . The major products formed from these reactions are ODE and MODE .
Vergleich Mit ähnlichen Verbindungen
Encainide hydrochloride is often compared with other class I antiarrhythmic agents such as tocainide, mexiletine, flecainide, and amiodarone . While tocainide and mexiletine are similar to lidocaine and effective in treating ventricular arrhythmias, encainide and flecainide are superior for controlling ventricular ectopic beats . Amiodarone, although highly effective for treating ventricular tachycardia, is also the most toxic among these agents . Encainide hydrochloride’s unique feature is its ability to increase atrial and ventricular effective refractory periods without significantly affecting action-potential duration or maximum diastolic potential .
Similar Compounds
- Tocainide
- Mexiletine
- Flecainide
- Amiodarone
Encainide hydrochloride’s distinct mechanism of action and its efficacy in treating specific types of arrhythmias make it a valuable compound in the field of cardiovascular medicine, despite its associated risks.
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18;/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIIZIWOLTYOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049004 | |
| Record name | Encainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66794-74-9 | |
| Record name | Benzamide, 4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66794-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encainide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Encainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Encainide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH7J36N9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)
![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)
![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1671210.png)